molecular formula C15H19N5O B2591599 N-(3,4-Dimethylphenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide CAS No. 2320456-82-2

N-(3,4-Dimethylphenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide

Cat. No. B2591599
CAS RN: 2320456-82-2
M. Wt: 285.351
InChI Key: SXKNYLZRKGJYDT-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide is a chemical compound that belongs to the class of azetidine-1-carboxamides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes and proteins involved in inflammation, cancer, and fungal infections.
Biochemical and Physiological Effects:
N-(3,4-Dimethylphenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in inflammation and cancer. It has also been found to exhibit antifungal activity by inhibiting the growth of fungal cells.

Advantages and Limitations for Lab Experiments

N-(3,4-Dimethylphenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use in lab experiments. It may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3,4-Dimethylphenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide. One potential direction is the study of its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential applications in the treatment of fungal infections. Further studies are also needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use in scientific research.

Synthesis Methods

The synthesis of N-(3,4-Dimethylphenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide involves the reaction of 3,4-dimethylbenzylamine with propargyl alcohol to produce 3,4-dimethylphenylpropargylamine. This intermediate is then reacted with azide ion to produce the corresponding triazole compound. The final step involves the reaction of the triazole compound with azetidine-1-carboxylic acid to produce N-(3,4-Dimethylphenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anticancer, and antifungal activities. It has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-11-3-4-14(7-12(11)2)17-15(21)19-8-13(9-19)10-20-6-5-16-18-20/h3-7,13H,8-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKNYLZRKGJYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)CN3C=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide

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